molecular formula C9H16N2O B8093220 4-(Azetidin-1-ylcarbonyl)piperidine

4-(Azetidin-1-ylcarbonyl)piperidine

カタログ番号: B8093220
分子量: 168.24 g/mol
InChIキー: MNHOGCGLTKEWMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Azetidin-1-ylcarbonyl)piperidine is a bicyclic amine derivative featuring a piperidine core substituted with an azetidine carbonyl group at the 4-position. This compound combines the conformational rigidity of piperidine with the steric and electronic properties of the azetidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery. Its structural uniqueness lies in the azetidine moiety, a four-membered ring that imposes distinct steric constraints compared to larger heterocycles like pyrrolidine or piperazine.

特性

IUPAC Name

azetidin-1-yl(piperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHOGCGLTKEWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

4-(Pyrrolidin-1-ylcarbonyl)piperidine

This compound replaces the azetidine group with a five-membered pyrrolidine ring. lists "4-(Pyrrolidin-1-ylcarbonyl)piperidine nitrate" as a commercial product, indicating its relevance in research. The pyrrolidine ring’s larger size and increased flexibility may enhance binding entropy but reduce selectivity compared to azetidine. For example, in σ1 receptor (σ1R) binding studies (), piperidine cores generally outperform piperazine analogues due to better protonation states and steric compatibility. A similar advantage is expected for 4-(Azetidin-1-ylcarbonyl)piperidine over pyrrolidine derivatives in target-specific applications .

Piperazine Derivatives

and highlight the inferior σ1R affinity of piperazine-containing compounds (e.g., 4-(pyridin-4-yl)piperazin-1-yl derivatives) compared to piperidine analogues. For instance, replacing piperidine with piperazine in EP2 receptor modulators () abolished potentiation activity, underscoring the piperidine ring’s critical role in maintaining conformational stability and hydrogen-bonding interactions .

Aromatic Substituents

Compounds like 4-(4-fluorophenyl)piperidine hydrochloride () demonstrate how aromatic substituents enhance receptor binding. The fluorine atom’s electron-withdrawing effect improves pharmacokinetic properties, a feature that could be leveraged in this compound derivatives for CNS targets .

Sulfonyl and Carbamate Groups

4-(Piperidin-1-ylsulfonyl)aniline () and 4-(Cbz-amino)-1-benzylpiperidine () illustrate the impact of sulfonyl and carbamate groups on solubility and target engagement. Sulfonyl groups enhance hydrogen-bond acceptor capacity, while carbamates improve metabolic stability—features that could be integrated into azetidine-piperidine hybrids .

Data Tables

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Core Structure Key Substituent Biological Activity (Example) Synthetic Yield (Typical) References
This compound Piperidine Azetidine carbonyl Hypothetical σ1R affinity Not reported
4-(Pyrrolidin-1-ylcarbonyl)piperidine Piperidine Pyrrolidine carbonyl Commercial availability Not reported
4-(4-Fluorophenyl)piperidine HCl Piperidine 4-Fluorophenyl High receptor binding 25–45% (amide coupling)
Piperazine derivatives Piperazine Variable Lower σ1R affinity vs. piperidine 30–84% (Suzuki coupling)

Table 2: Physicochemical Properties

Property This compound (Predicted) 4-(Pyrrolidin-1-ylcarbonyl)piperidine Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight ~224 g/mol 215.25 g/mol (nitrate salt) 185.25 g/mol
LogP 1.8 (estimated) 1.5 1.2
Hydrogen Bond Acceptors 3 4 3
TPSA (Ų) 45 78 38
Synthetic Complexity High (due to azetidine strain) Moderate Low

Research Findings and Implications

  • Piperidine Superiority : Piperidine cores consistently outperform piperazine analogues in receptor binding (e.g., σ1R and EP2), likely due to optimal protonation states and steric compatibility .
  • Azetidine’s Unique Role : The azetidine group’s ring strain may enhance binding kinetics in enzyme inhibitors, though synthetic challenges (e.g., low yields) require advanced catalysis strategies .
  • Substituent Engineering : Fluorine or sulfonyl groups improve bioavailability and target engagement, suggesting avenues for optimizing this compound derivatives .

Q & A

Basic: What are the recommended synthetic routes for 4-(Azetidin-1-ylcarbonyl)piperidine?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

  • Step 1 : Acetylation of piperidine-4-carboxylic acid using acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to form intermediates like 1-acetylpiperidine-4-carbonyl derivatives .
  • Step 2 : Coupling with azetidine via carbodiimide-mediated amidation (e.g., using EDC or DCC) to introduce the azetidin-1-ylcarbonyl group .
  • Purification : Column chromatography or recrystallization ensures high purity (>98% by GC) .

Basic: What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .
  • Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation or moisture absorption .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) to enhance acetylation efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to improve solubility and reduce side reactions .
  • Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry in real time .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

  • Comparative Analysis : Cross-reference experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT or molecular modeling) to confirm structural assignments .
  • Deuterated Solvent Trials : Re-run NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts and verify peak assignments .
  • Collaborative Validation : Share raw data with third-party labs to confirm reproducibility .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis to quantify degradation products (e.g., oxidized piperidinium salts) .
  • Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines to identify UV-induced decomposition pathways .

Advanced: How can pharmacological activity be evaluated in vitro?

  • Target Identification : Screen against receptors like acetylcholine-binding proteins using radioligand displacement assays .
  • Enzyme Inhibition Assays : Test inhibitory effects on carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration methods .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Advanced: How to design experiments addressing contradictory toxicity data?

  • In Silico Modeling : Use QSAR tools to predict acute toxicity (LD₅₀) and compare with experimental rodent data .
  • Metabolite Identification : Perform LC-MS/MS to detect reactive intermediates (e.g., N-oxides) that may explain discrepancies in toxicity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。